molecular formula C22H20N2O3 B2486288 ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate CAS No. 328539-98-6

ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate

Cat. No.: B2486288
CAS No.: 328539-98-6
M. Wt: 360.413
InChI Key: MDQUIPSRCPJTLM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a carbamoyl urea linkage. This urea group is further connected to a 1,2-dihydroacenaphthylene moiety, a fused bicyclic aromatic system. The compound’s structure confers unique electronic and steric properties due to:

  • Electron-withdrawing carbamoyl group (via the carbonyl),
  • Hydrogen-bonding capacity (from the urea NH groups),
  • Bulky dihydroacenaphthylene substituent, which enhances lipophilicity and rigidity.

Properties

IUPAC Name

ethyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-21(25)16-8-11-17(12-9-16)23-22(26)24-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,2,6-7H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUIPSRCPJTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2-dihydroacenaphthylenyl intermediate: This step involves the reduction of acenaphthylene to form 1,2-dihydroacenaphthylene.

    Carbamoylation: The 1,2-dihydroacenaphthylenyl intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with 4-aminobenzoic acid: The resulting carbamoyl intermediate is coupled with 4-aminobenzoic acid under suitable conditions to form the desired product.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols replace the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

  • Substituent: Dimethylamino (-N(CH₃)₂) vs. carbamoyl urea-dihydroacenaphthylenyl.
  • Electronic Effects: The dimethylamino group is strongly electron-donating, while the carbamoyl urea group exhibits mixed electronic effects (electron-withdrawing carbonyl and electron-donating NH groups).

Functional Comparisons :

Property Ethyl 4-{[(1,2-Dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate Ethyl 4-(Dimethylamino)benzoate
Reactivity in Polymers Likely lower due to steric hindrance and H-bonding Higher degree of conversion in resin cements due to strong electron-donating effects
Physical Properties Higher crystallinity (H-bonding) and lipophilicity (dihydroacenaphthylene) Better mechanical properties in resins but lower rigidity
DPI Interaction Potentially less influenced by photoinitiators (stable urea group) DPI enhances reactivity in methacrylate systems

Key Insight: The carbamoyl urea group in the target compound may reduce sensitivity to photoinitiators like DPI compared to dimethylamino-substituted analogs, which rely on amine-mediated radical generation .

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Structural Differences :

  • Core Structure: Butanoate ester vs. benzoate ester.
  • Substituent: Benzoimidazole with benzyl-hydroxyethylamino vs. carbamoyl urea-dihydroacenaphthylenyl.

Functional Comparisons :

Property This compound Ethyl 4-(Benzoimidazole)butanoate
Synthesis Complexity Likely higher (multi-step urea coupling) Moderate (Schiff base formation with benzaldehyde)
Solubility Lower (bulky dihydroacenaphthylene) Higher (hydroxyethyl group enhances polarity)
Applications Potential in medicinal chemistry (rigid aromatic scaffold) Intermediate for bioactive imidazoles

Key Insight : The target compound’s dihydroacenaphthylene group offers advantages in drug design due to its planar, rigid structure, which can improve binding affinity in biological targets compared to flexible benzoimidazole derivatives .

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